A Technical Guide to 5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene: A Key Fluorinated Building Block in Modern Chemistry
A Technical Guide to 5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene: A Key Fluorinated Building Block in Modern Chemistry
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal and materials chemistry, fluorinated organic compounds have established themselves as indispensable tools for molecular design. The strategic incorporation of fluorine atoms and fluorine-containing moieties can profoundly influence a molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. Among the vast arsenal of fluorinated building blocks, 5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene, with the Chemical Abstracts Service (CAS) number 115467-07-7 , has emerged as a versatile and highly valuable intermediate. This technical guide provides an in-depth exploration of this compound, from its synthesis and properties to its applications in cutting-edge research and development.
It is important to note that the CAS number for the initially requested "5-Bromo-1,2-difluoro-3-(2-methoxyethoxy)benzene" could not be readily identified in public databases, suggesting it may be a novel or less common compound. This guide will therefore focus on the closely related and well-documented analogue, 5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene, to provide a comprehensive and technically grounded resource.
Physicochemical Properties
5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene is a colorless to light yellow liquid under standard conditions.[1][2] Its key physicochemical properties are summarized in the table below:
| Property | Value | Source(s) |
| CAS Number | 115467-07-7 | [2][3][4][5][6] |
| Molecular Formula | C₇H₂BrF₅O | [1][3][5] |
| Molecular Weight | 276.99 g/mol | [1][3][5] |
| Appearance | Colorless to Light yellow clear liquid | [1][7] |
| Purity | Typically ≥95% - >98.0% (by GC) | [1][3][8][9] |
| Refractive Index | ~1.43 | [2][3] |
| Specific Gravity | ~1.78 | [2][3] |
Synthesis and Mechanistic Considerations
The synthesis of polysubstituted benzene rings, such as 5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene, often involves multi-step sequences that allow for precise control over the substitution pattern. While a specific, detailed, and publicly available protocol for the synthesis of this exact molecule is not prevalent in the literature, its structure suggests a logical synthetic pathway rooted in established organic chemistry principles. A plausible synthetic route would likely involve the diazotization of a corresponding aniline precursor, followed by a Sandmeyer-type reaction.
A general representation of such a synthetic approach is outlined below:
Caption: Plausible synthetic pathway for 5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene.
This proposed pathway is analogous to the synthesis of similar compounds, such as 5-bromo-1,3-dichloro-2-fluorobenzene, which is prepared from 3,5-dichloro-4-fluoroaniline via a diazotization reaction followed by treatment with cuprous bromide.[10] The electron-withdrawing nature of the fluorine and trifluoromethoxy groups on the aniline precursor would necessitate careful control of the diazotization conditions to manage the stability of the resulting diazonium salt.
Applications in Research and Development
The trifunctional nature of 5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene, possessing a bromine atom and a uniquely substituted aromatic ring, makes it a highly versatile building block in several key areas of chemical research.
Pharmaceutical Development
This compound serves as a critical intermediate in the synthesis of complex pharmaceutical agents.[8] The trifluoromethoxy group is particularly valued in medicinal chemistry for its ability to enhance metabolic stability and lipophilicity, which can improve a drug's pharmacokinetic profile.[9]
A notable application is in the development of monoacylglycerol lipase (MAGL) inhibitors.[4] MAGL is a key enzyme in the endocannabinoid system, and its inhibition is a promising therapeutic strategy for treating neuroinflammatory and neurodegenerative diseases, as well as certain types of pain. In a patent for oxazine-based MAGL inhibitors, 5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene is cited as a starting material.[4]
Agrochemicals
Similar to its role in pharmaceuticals, this building block is also utilized in the formulation of advanced agrochemicals, such as herbicides.[8] The presence of multiple halogen atoms can contribute to the biological activity and environmental persistence of the final product.
Materials Science
The unique electronic properties imparted by the fluorine and trifluoromethoxy substituents make 5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene a valuable component in the synthesis of materials with specific optical or electronic properties. For instance, it has been used in the preparation of novel liquid-crystalline compounds.[5] In this context, the bromo-functional group allows for further elaboration of the molecular structure through cross-coupling reactions.
Experimental Protocol: Miyaura Borylation
A key reaction for functionalizing 5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene is the Miyaura borylation, which converts the aryl bromide to a boronate ester. This intermediate can then be used in a wide range of Suzuki cross-coupling reactions to form new carbon-carbon bonds. The following protocol is adapted from a patent describing the synthesis of liquid-crystalline compounds.[5]
Objective: To synthesize 2-(3,5-difluoro-2-(trifluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane from 5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene.
Materials:
-
5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene (1.0 eq)
-
Bis(pinacolato)diboron (1.5 eq)
-
Potassium acetate (3.0 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)
-
1,4-Dioxane (anhydrous)
Procedure:
-
To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene, bis(pinacolato)diboron, and potassium acetate.
-
Add anhydrous 1,4-dioxane to the vessel.
-
Add the Pd(dppf)Cl₂ catalyst to the reaction mixture.
-
Heat the mixture to reflux and maintain for 12-16 hours, monitoring the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add distilled water and dilute the mixture with a suitable organic solvent, such as methyl tert-butyl ether (MTBE).
-
Separate the organic and aqueous phases.
-
Extract the aqueous phase with the same organic solvent.
-
Combine the organic phases and wash with saturated brine.
-
Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Caption: Workflow for the Miyaura borylation of 5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene.
Safety and Handling
As with all laboratory chemicals, 5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene should be handled with appropriate safety precautions in a well-ventilated area, preferably a fume hood. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For specific handling and disposal information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.
Conclusion
5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene is a strategically important fluorinated building block with broad utility in pharmaceutical, agrochemical, and materials science research. Its unique combination of reactive sites and fluorine-containing moieties allows for the synthesis of complex and high-value molecules. A thorough understanding of its properties, synthesis, and reactivity is crucial for researchers and scientists aiming to leverage the power of fluorine chemistry in their respective fields.
References
- WO2019180185A1 - Oxazine monoacylglycerol lipase (magl)
- US11208595B2 - Liquid-crystalline compounds - Google P
-
5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene - SMU. [Link]
-
The Crucial Role of 1,3-Dibromo-5-(trifluoromethoxy)benzene in Modern Drug Discovery. [Link]
-
5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene - Oakwood Chemical. [Link]
- CN103664511A - Preparation method of 5-bromo-1,3-dichloro-2-fluorobenzene - Google P
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